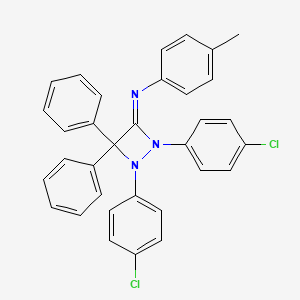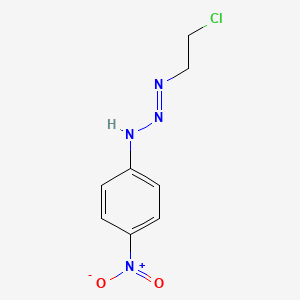
N-(2-Chloroethyldiazenyl)-4-nitro-aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroethyldiazenyl)-4-nitro-aniline is an organic compound that belongs to the class of diazo compounds It is characterized by the presence of a diazenyl group (-N=N-) attached to a 2-chloroethyl group and a 4-nitro-aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyldiazenyl)-4-nitro-aniline typically involves the diazotization of 4-nitroaniline followed by the coupling reaction with 2-chloroethylamine. The reaction conditions generally include acidic media to facilitate the diazotization process. The steps are as follows:
Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2-chloroethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods optimize reaction conditions such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The use of automated systems and reactors ensures consistent product quality and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloroethyldiazenyl)-4-nitro-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different aniline derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the chloroethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aniline derivatives.
Applications De Recherche Scientifique
N-(2-Chloroethyldiazenyl)-4-nitro-aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Chloroethyldiazenyl)-4-nitro-aniline involves its interaction with biological molecules. The diazenyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect cellular functions. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components, potentially leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Chloroethyl)-N-nitrosoureas: These compounds, such as carmustine and lomustine, are used in cancer treatment and share structural similarities with N-(2-Chloroethyldiazenyl)-4-nitro-aniline.
N-(2-Chloroethyl)dibenzylamine: Another compound with a similar chloroethyl group, used in various chemical syntheses.
Uniqueness
This compound is unique due to its combination of a diazenyl group and a nitro-aniline moiety, which imparts distinct chemical reactivity and potential biological activities
Propriétés
Numéro CAS |
78604-31-6 |
|---|---|
Formule moléculaire |
C8H9ClN4O2 |
Poids moléculaire |
228.63 g/mol |
Nom IUPAC |
N-(2-chloroethyldiazenyl)-4-nitroaniline |
InChI |
InChI=1S/C8H9ClN4O2/c9-5-6-10-12-11-7-1-3-8(4-2-7)13(14)15/h1-4H,5-6H2,(H,10,11) |
Clé InChI |
BTGNUWUGMKPDQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NN=NCCCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14001233.png)

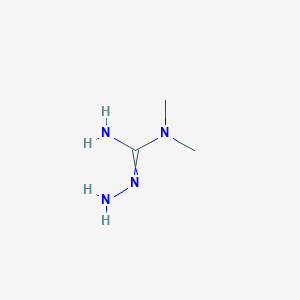
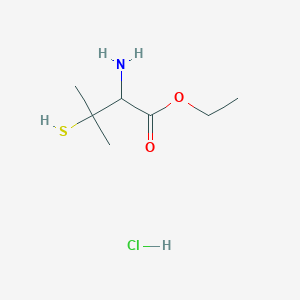
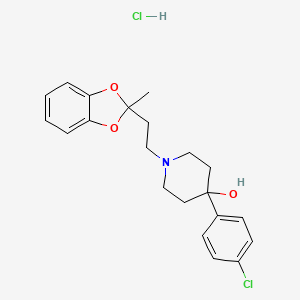

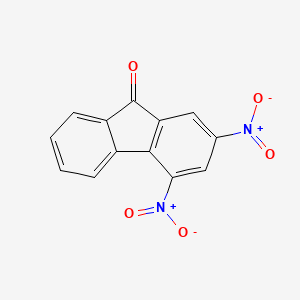
![2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14001257.png)

![N-tert-Butyl-2-chloro-2-(3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14001272.png)
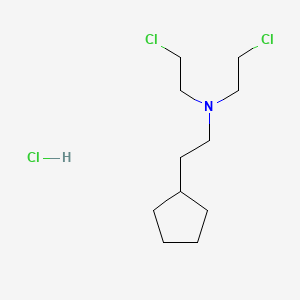

![2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid](/img/structure/B14001294.png)
